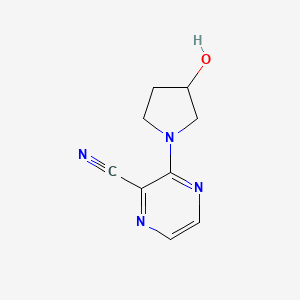
3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O. It is a crystalline solid with a molecular weight of 190.2 g/mol . This compound is known for its versatility and is used in various advanced research and development projects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 3-hydroxypyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazine derivatives.
科学研究应用
3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The compound’s structure allows it to penetrate biological membranes, making it effective in various applications .
相似化合物的比较
Similar Compounds
- 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile
- 3-(Hydroxypyrrolidin-1-yl)pyrazine-2-carboxamide
- 3-(Hydroxypyrrolidin-1-yl)pyrazine-2-carboxylic acid
Uniqueness
3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and nitrile groups make it versatile for various chemical reactions, while its pyrazine ring structure contributes to its biological activity .
属性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
3-(3-hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H10N4O/c10-5-8-9(12-3-2-11-8)13-4-1-7(14)6-13/h2-3,7,14H,1,4,6H2 |
InChI 键 |
CONRAFAGRKKPOY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1O)C2=NC=CN=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
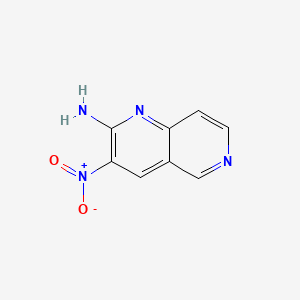
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
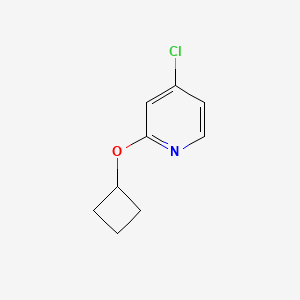
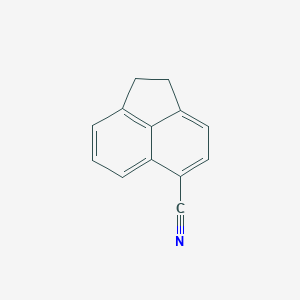

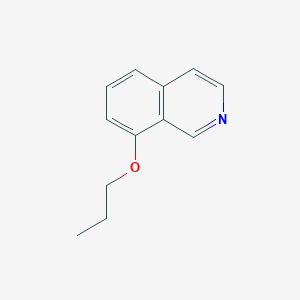
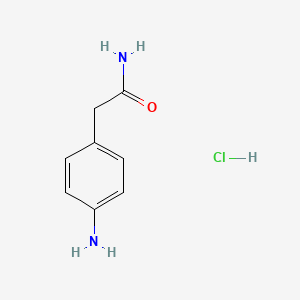
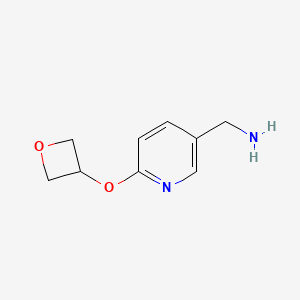
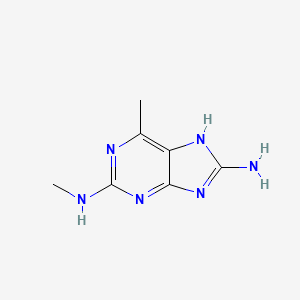
![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)
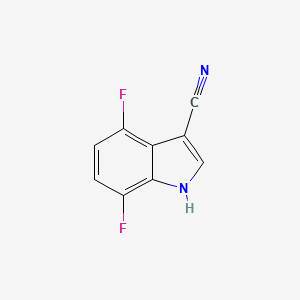
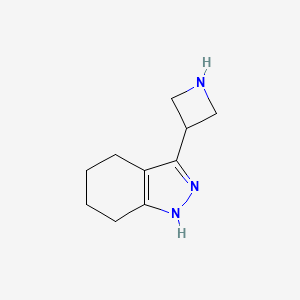
![3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15070888.png)
